Alirinetide, also known as GM604, is a synthetic peptide that has emerged as a potential therapeutic candidate for treating conditions such as amyotrophic lateral sclerosis (ALS). This compound is designed to enhance neuronal survival by modulating various developmental pathways involved in neurogenesis. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a promising candidate for further clinical evaluation.
Alirinetide is classified as a therapeutic peptide, specifically a hexapeptide. It was developed through the collaborative efforts of various research institutions and pharmaceutical companies focusing on neurodegenerative diseases. The compound's development has been guided by extensive research into its biological mechanisms and therapeutic potential in neurological disorders.
Alirinetide is synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of Alirinetide involves the following technical details:
This approach ensures high purity and yields suitable for clinical applications .
The molecular structure of Alirinetide consists of six amino acids arranged in a specific sequence that contributes to its biological activity. The precise sequence and three-dimensional conformation are critical for its interaction with biological targets.
The molecular formula of Alirinetide can be represented as , with a molecular weight of approximately 618.78 g/mol. The structure includes various functional groups that facilitate its activity, such as amine and carboxylic acid groups, which are essential for binding to receptors .
Alirinetide undergoes several chemical reactions that are vital for its mechanism of action. These include:
These reactions are crucial for understanding how Alirinetide exerts its therapeutic effects in neurodegenerative diseases .
The mechanism of action of Alirinetide involves multi-target modulation of signaling pathways critical for neuronal health. It is hypothesized that Alirinetide enhances neuron survival by:
Data from studies indicate that Alirinetide treatment leads to significant changes in gene expression profiles associated with neuroprotection .
Relevant data suggest that Alirinetide adheres to Lipinski's Rule of Five, indicating good drug-like properties conducive to oral bioavailability .
Alirinetide's primary application lies within the realm of neurodegenerative disease treatment, particularly amyotrophic lateral sclerosis. Its ability to enhance neuronal survival makes it a candidate for clinical trials aimed at evaluating efficacy and safety in human subjects. Additionally, ongoing research explores its potential use in other neurological disorders characterized by similar pathophysiological mechanisms.
Alirinetide reactivates conserved neurodevelopmental pathways that are typically dormant in adult neurons. RNA-seq analyses in SH-SY5Y neuroblastoma cells demonstrate significant upregulation of Notch and Hedgehog pathway components within 6 hours of treatment. Notch signaling promotes neural stem cell maintenance and axon guidance, while Hedgehog activation enhances neuronal differentiation and survival. This pathway reactivation counteracts neurodegeneration by recapitulating embryonic neuroprotective mechanisms [1] [2]. Table 1 summarizes key pathway components modulated by Alirinetide:
Table 1: Alirinetide-Mediated Signaling Pathway Activation
Pathway | Affected Components | Functional Outcome | Timeframe |
---|---|---|---|
Notch | HES7, Notch receptors | Neural stem cell maintenance, Axon guidance | 6 hours |
Hedgehog | GLI1, SHH effectors | Neuronal differentiation, Neuroprotection | 6 hours |
Neurotrophic Factors | MNTF1 analogues | Neurite outgrowth, Motor neuron survival | Sustained |
As an MNTF1 mimetic, Alirinetide binds to developmental receptors that trigger neurotrophic responses. In zebrafish and rodent models, it promotes neurite outgrowth and motor neuron survival against toxic insults, analogous to full-length MNTF1. This mimicry restores trophic support in degenerating neurons by activating receptors involved in neuronal growth and synaptic plasticity. The peptide's structural similarity to MNTF1's active site enables it to retain functional activity despite its reduced size [1] [5].
Prolonged Alirinetide treatment (24-48 hours) induces genome-wide expression changes, suppressing genes linked to pathological processes. RNA-seq identifies significant downregulation of:
Alirinetide enhances expression of ECM components and cell-adhesion molecules during prolonged exposure (24-48 hours). Upregulated genes include those encoding:
Table 2: Temporal Transcriptomic Changes Induced by Alirinetide
Treatment Duration | Upregulated Pathways | Downregulated Pathways | Key Functional Impact |
---|---|---|---|
6 hours | Notch, Hedgehog signaling | - | Developmental pathway reactivation |
24-48 hours | ECM remodeling, Cell adhesion | Mitochondrial genes, Inflammatory clusters | Neuronal structural support, Reduced cellular stress |
Alirinetide-influenced genes cluster near specific DNA motifs. Genes upregulated by treatment are enriched near GC-rich motifs that bind C2H2 zinc finger transcription factors (TFs). These TFs regulate neurodevelopmental genes and maintain genomic stability. Conversely, downregulated genes associate with AT-rich motifs recognized by helix-turn-helix homeodomain factors. This motif-specific targeting suggests Alirinetide selectively modulates TF-DNA binding to promote neuroprotective gene expression [1].
Alirinetide regulates a TF network including:
Table 3: Transcription Factor Effectors in Alirinetide's Mechanism
Transcription Factor | Binding Motif | Biological Role | Regulation by Alirinetide |
---|---|---|---|
STAT3 | GC-rich | Neuroinflammation control, Neuronal survival | Upregulated |
HOXD11 | AT-rich | Axonal guidance, Neural patterning | Downstream effector |
GLI1 | GC-rich | Hedgehog signaling, Neural precursor proliferation | Directly upregulated |
HES7 | AT-rich | Notch pathway effector, Neurogenesis | Early-phase activation |
Concluding Remarks
Alirinetide represents a novel class of neuroprotective peptides that target multiple nodes in neurodegenerative pathways. Its mechanisms span from rapid signaling pathway activation (Notch/Hedgehog) to sustained transcriptomic reprogramming (ECM remodeling, stress response downregulation) and precise transcription factor modulation. This multi-layered activity positions it as a unique candidate for diseases like ALS, where heterogeneous pathogenesis demands multi-targeted approaches. Future research should explore its interactions with additional ALS-associated genes identified in transcriptomic studies [1] [8].
Table 4: Compound Nomenclature for Alirinetide
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | Hexapeptide H-Phe-Ser-Arg-Tyr-Ala-Arg-OH |
Synonyms | GM6, GM604 |
CAS Registry Number | Not provided in sources |
Molecular Formula | C₃₈H₅₈N₁₂O₁₀ |
Molecular Weight | 799 Da |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7